2,5-Dihydroxyterephthalaldehyde
Overview
Description
2,5-Dihydroxyterephthalaldehyde, also known as 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, is a chemical compound with the molecular formula C8H6O4 . It has an average mass of 166.131 Da and a monoisotopic mass of 166.026611 Da .
Synthesis Analysis
Polynuclear manganese complexes of 2,5-dihydroxyterephthalaldehyde (dhterH2) and its Schiff base polymer ligand (PdhterenH2) [MnII(dhter)]n, [MnnII(Pdhteren)] and [MnnIII(Pdhteren)(OAc)n] were synthesized . The manganese complexes were characterized by elemental analysis, thermal analysis, IR, and EPR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 2,5-Dihydroxyterephthalaldehyde consists of a benzene ring with two hydroxyl groups and two formyl groups attached to it .Chemical Reactions Analysis
2,5-Dihydroxyterephthalaldehyde has been used in the synthesis of polynuclear manganese complexes . It has also been used in the formation of covalent organic frameworks (COFs), which are very attractive due to their excellent structural regularity, robust framework, inherent porosity, and good activity .Physical And Chemical Properties Analysis
2,5-Dihydroxyterephthalaldehyde is a solid at room temperature . It has a predicted boiling point of 297.6±40.0 °C and a predicted density of 1.515±0.06 g/cm3 .Scientific Research Applications
Molecular Structure Analysis
- Intramolecular Hydrogen Bonding: The molecular structure of 2,5-dihydroxyterephthalaldehyde reveals significant intramolecular hydrogen bonding, which influences the molecule's overall structure and resonance-assisted hydrogen bonding. This has implications for understanding the compound's chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Borisenko, Zauer, & Hargittai, 1996).
Bio-Based Polyester Production
- Polyester Monomer Synthesis: 2,5-Dihydroxyterephthalaldehyde plays a role in the catalytic production of bio-based polyester monomers like 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass. FDCA is a potential replacement for terephthalic acid in poly(ethylene terephthalate) (PET) production, opening new pathways for biomass-based polyester, a sustainable alternative to petroleum-based products (Zhang et al., 2015).
Electrocatalysis in Polymer Synthesis
- Electrochemical Oxidation of Biomass-Derived Chemicals: Studies on electrochemical oxidation of 5-hydroxymethylfurfural (HMF) to FDCA, a key step in bio-based polymer production, indicate the potential of using 2,5-dihydroxyterephthalaldehyde derivatives. Such processes are significant for synthesizing bioplastics and reducing reliance on fossil fuels (Taitt, Nam, & Choi, 2018).
Organic Synthesis and Catalysis
- Vinylation Processes: The compound is utilized in the vinylation of dialkoxyterephthalaldehydes, demonstrating its role in organic synthesis. This process is significant for the production of various organic compounds, including pharmaceuticals and materials (Zi-jun, 2010).
- Catalytic Activity in Polymer Synthesis: Polynuclear manganese(III)–Schiff base complexes involving 2,5-dihydroxyterephthalaldehyde demonstrate catalase and epoxidation activity. These complexes play a critical role in catalyzing reactions essential in polymer and material production (Krishnan & Vancheesan, 1999).
Optical Materials and Photonic Devices
- Optical Waveguiding in Crystals: A single-benzene-based fluorophore derived from 2,5-dihydroxyterephthalate demonstrates strong fluorescence and optical waveguiding properties. This opens avenues for its application in optical sensors, photonic devices, and optoelectronic communication (Cho et al., 2019).
Biocatalysis and Green Chemistry
- Whole-Cell Biotransformation: The use of 2,5-dihydroxyterephthalaldehyde derivatives in whole-cell biotransformation processes for producing FDCA from HMF. This demonstrates its potential in green chemistry and sustainable production of valuable chemicals (Koopman et al., 2010).
Environmental Applications
- Removal of Heavy Metals: Covalent organic frameworks (COFs) derived from 2,5-dihydroxyterephthalaldehyde show high adsorption capacity for heavy metals like chromium (VI) in water. This indicates its application in environmental remediation and water purification (Zhu et al., 2020).
Safety And Hazards
2,5-Dihydroxyterephthalaldehyde is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .
properties
IUPAC Name |
2,5-dihydroxyterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMYUGNZBJTID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454578 | |
Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxyterephthalaldehyde | |
CAS RN |
1951-36-6 | |
Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxybenzene-1,4-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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